8-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione
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Description
The compound is a complex organic molecule that contains several functional groups, including a piperazine ring and a purine dione group. Piperazine rings are common in pharmaceuticals and are known for their versatile biological activities . Purine diones, on the other hand, are a type of purine derivative, which are important in a variety of biological processes.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The purine dione group is a two-ring structure with four nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and purine dione groups. Piperazine rings can undergo a variety of reactions, including alkylation and acylation . Purine diones can participate in a variety of reactions, including nucleophilic substitution and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could increase its solubility in water, while the purine dione group could influence its acidity .Mechanism of Action
Future Directions
Future research could focus on exploring the potential uses of this compound, particularly given the known biological activities of piperazine and purine derivatives . This could include testing its activity against various biological targets, as well as optimizing its properties for specific applications.
properties
IUPAC Name |
8-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-3-7-28-16-17(25(2)20(30)24-18(16)29)23-19(28)27-10-8-26(9-11-27)12-13-14(21)5-4-6-15(13)22/h3-6H,1,7-12H2,2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTGUWSQDRYTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-8-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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